molecular formula C16H25BClN3O2 B2966180 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester CAS No. 2096334-60-8

3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester

Cat. No. B2966180
CAS RN: 2096334-60-8
M. Wt: 337.66
InChI Key: WBQPFRZNRGTRBN-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester is a chemical compound with the CAS Number: 2096334-60-8. It has a molecular weight of 337.66 and its IUPAC name is 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-4-methylpiperazine .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C16H25BClN3O2 . The InChI code for this compound is 1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of these esters has been achieved using a radical approach .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.66 .

Scientific Research Applications

Analytical Challenges and Strategies

Pinacolboronate esters, including derivatives similar to "3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester," pose unique analytical challenges due to their reactivity and tendency to hydrolyze to the corresponding boronic acids, which are poorly soluble in organic solvents. Zhong et al. (2012) describe the difficulties in analyzing these compounds using GC and normal-phase HPLC due to rapid sample degradation. They developed a method employing non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases, to stabilize these esters for purity analysis, demonstrating the method's broad applicability to reactive pinacolboronate esters (Zhong et al., 2012).

Synthesis and Suzuki Coupling

Pinacolboronate esters serve as key intermediates in the synthesis of complex organic molecules. Li et al. (2005) highlighted the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, which was utilized in Suzuki coupling to prepare 3-Pyridin-3-ylquinoline, illustrating the importance of these esters in constructing heterocyclic compounds (Li et al., 2005). Additionally, Batool et al. (2016) demonstrated the Suzuki coupling of highly electron-deficient pyridine boronic esters, showcasing the utility of pinacolboronate esters in introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).

Sensing Applications

Pinacolboronate esters have also found applications in the development of luminescent sensors. Hashemzadeh et al. (2020) prepared Ir(iii) complexes with boronic acid pinacol ester groups for carbohydrate sensing. These complexes form adducts with simple sugars like glucose and fructose, indicating their potential as luminescent sensors for biologically relevant molecules (Hashemzadeh et al., 2020).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for this compound was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The Suzuki–Miyaura coupling reaction, which involves boronic esters like this compound, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Future research may focus on further developing the protocols for the functionalizing deboronation of alkyl boronic esters .

properties

IUPAC Name

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPFRZNRGTRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-4-methylpiperazine

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